molecular formula C4H10Cl5N2PSi B14588475 N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride CAS No. 61499-72-7

N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride

Cat. No.: B14588475
CAS No.: 61499-72-7
M. Wt: 322.5 g/mol
InChI Key: JIENWIJPMIACKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is a chemical compound known for its unique structure and reactivity. It contains both phosphoramidimidic and trichlorosilyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride typically involves the reaction of trichlorosilane (HSiCl3) with diethylamine and phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

HSiCl3+(C2H5)2NH+PCl3N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride\text{HSiCl}_3 + \text{(C}_2\text{H}_5)_2\text{NH} + \text{PCl}_3 \rightarrow \text{N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride} HSiCl3​+(C2​H5​)2​NH+PCl3​→N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of phosphorus and silicon atoms.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phosphoramidates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new phosphoramidimidic derivatives.

Scientific Research Applications

N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride involves its interaction with nucleophiles and electrophiles. The trichlorosilyl group acts as an electrophilic center, while the phosphoramidimidic group can participate in various bonding interactions. These interactions lead to the formation of new chemical bonds and the transformation of the compound into different derivatives.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylphosphoramidimidic dichloride: Lacks the trichlorosilyl group, making it less reactive in certain substitution reactions.

    Trichlorosilylphosphoramidimidic dichloride: Contains the trichlorosilyl group but lacks the diethyl groups, affecting its reactivity and applications.

Uniqueness

N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is unique due to the presence of both diethyl and trichlorosilyl groups. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

61499-72-7

Molecular Formula

C4H10Cl5N2PSi

Molecular Weight

322.5 g/mol

IUPAC Name

N-[dichloro(trichlorosilylimino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C4H10Cl5N2PSi/c1-3-11(4-2)12(5,6)10-13(7,8)9/h3-4H2,1-2H3

InChI Key

JIENWIJPMIACKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=N[Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.